

Application Notes and Protocols for FAPI-74 Studies: Dosimetry and Radiation Safety

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Compound of Interest		
Compound Name:	FAPI-74	
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These comprehensive guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies using the Fibroblast Activation Protein Inhibitor (FAPI) tracer, **FAPI-74**. This document provides detailed information on dosimetry, radiation safety, and experimental protocols to ensure safe and effective use of 18F-**FAPI-74** and 68Ga-**FAPI-74** in imaging studies.

Introduction to FAPI-74

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, while its expression in normal adult tissues is low.[1][2] This differential expression makes FAP an attractive target for diagnostic imaging and targeted therapy. **FAPI-74** is a quinoline-based inhibitor of FAP that can be labeled with positron-emitting radionuclides, such as Gallium-68 (68Ga) and Fluorine-18 (18F), for Positron Emission Tomography (PET) imaging.[3][4][5] The ability to label **FAPI-74** with either 68Ga (T1/2 \approx 68 min) or 18F (T1/2 \approx 110 min) offers flexibility for clinical use, allowing for both on-site production with a generator (68Ga) and centralized production with a cyclotron (18F).[5][6][7][8]

Radiation Dosimetry and Safety

Understanding the radiation dosimetry of **FAPI-74** is crucial for ensuring patient safety and adhering to regulatory guidelines. The effective dose is a measure of the overall radiation-induced risk to the body.



Effective Dose

Studies have shown that **FAPI-74** has a favorable radiation dosimetry profile. The effective dose for both 18F-**FAPI-74** and 68Ga-**FAPI-74** is comparable to or lower than other commonly used PET tracers.[4][5][6]

Table 1: Effective Dose of FAPI-74 Tracers

Radiotracer	Effective Dose (mSv/100 MBq)	Dosimetry Software	Reference
18F-FAPI-74	1.4 ± 0.2	OLINDA/EXM 1.1	[4][5][6][7][9]
18F-FAPI-74	1.2 ± 0.1	IDAC-Dose 2.1	[3][9]
68Ga-FAPI-74	1.6	OLINDA/EXM 1.1	[4][5][6][7][9]
68Ga-FAPI-74	1.4	IDAC-Dose 2.1	[3][4][9]

For a typical administered activity of 259 ± 26 MBq of 18F-**FAPI-74**, the effective dose is approximately 3-4 mSv.[4][9] For a typical 185 MBq administration of 68Ga-**FAPI-74**, the effective dose is around 3.0 mSv.[4][9] The lower radiation burden of 18F-**FAPI-74** compared to 18F-FDG is attributed to its faint physiological uptake in the brain and liver.[3][4]

Biodistribution and Organ Doses

The biodistribution of **FAPI-74** is characterized by rapid renal clearance and low nonspecific uptake in most normal organs.[3][4] This leads to high tumor-to-background contrast.

Table 2: Absorbed Doses in Major Organs for 18F-FAPI-74 and 68Ga-FAPI-74 (mGy/MBq)



Organ	18F-FAPI-74 (OLINDA/EXM)	68Ga-FAPI-74 (OLINDA/EXM)
Kidneys	0.049 ± 0.011	0.044
Bladder Wall	0.038 ± 0.015	0.040
Spleen	0.013 ± 0.003	0.011
Liver	0.012 ± 0.002	0.011
Red Marrow	0.009 ± 0.001	0.009
Lungs	0.007 ± 0.001	0.007
Heart Wall	0.007 ± 0.001	0.007
Brain	0.004 ± 0.001	0.004

Data adapted from Giesel et al., J Nucl Med, 2021.[4]

The highest absorbed doses are typically observed in the kidneys and bladder wall, consistent with the renal excretion pathway of the tracer.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving **FAPI-74**.

Radiolabeling of FAPI-74

This method utilizes an aluminum-fluoride complex for labeling.

- Preparation: A solution of FAPI-74 (4 mM) is prepared.
- Reaction Mixture: In a reaction vessel, combine 6 μL of AlCl₃ in water (10 mM) and 300 μL of dimethyl sulfoxide (DMSO).[3]
- Incubation: Incubate the mixture for 5 minutes at room temperature.[3]
- Addition of FAPI-74: Add 20 μL of the FAPI-74 solution to the reaction mixture.[3]

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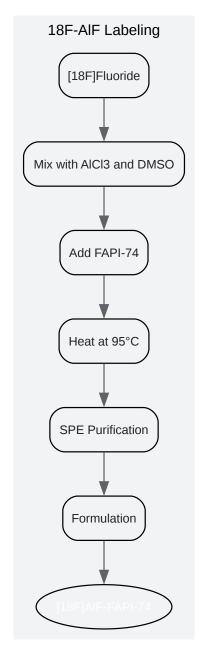
- Radiolabeling: Add the desired amount of [18F]Fluoride.
- Heating: Heat the reaction mixture at 95 °C for 15 minutes.[3][10]
- Purification: After cooling, the mixture is diluted with water and purified using a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light).[3]
- Elution and Formulation: The final product is eluted with ethanol, diluted with 0.9% saline, and buffered before sterile filtration.[3]

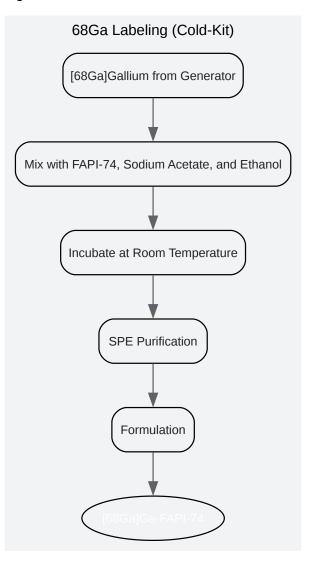
This protocol is suitable for on-site preparation using a 68Ge/68Ga generator.

- Preparation: Prepare a solution of FAPI-74 (4 mM in water).
- Reaction Mixture: In a sterile vial, combine 15 μL of the FAPI-74 solution, 310 μL of sodium acetate (2.5 M in water), and 0.50 mL of ethanol.[3]
- Radiolabeling: Add 1.00 mL of the 68Ge/68Ga generator eluate (in 0.6 M HCl).[3]
- Incubation: Incubate the reaction mixture for 15 minutes at room temperature.
- Purification: Purify the labeled product using an SPE cartridge as described for the 18Flabeling.[3]
- Formulation: The final product is formulated in a similar manner to the 18F-labeled tracer.



Radiolabeling Workflow for FAPI-74





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Radiolabeling workflows for ¹⁸F- and ⁶⁸Ga-**FAPI-74**.

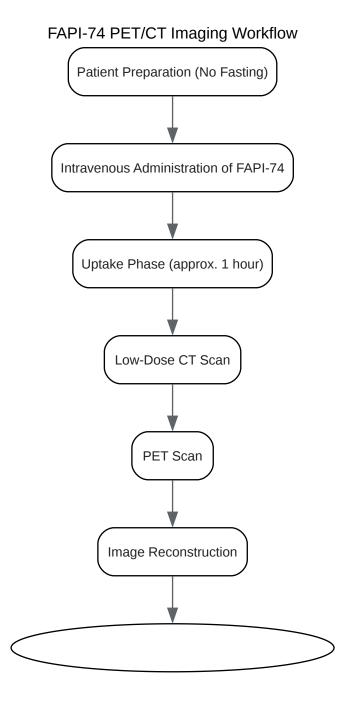
Patient Preparation and Administration

- Patient Consent: Obtain written informed consent from the patient.
- Pre-medication: No specific pre-medication is generally required.
- Fasting: Unlike 18F-FDG, fasting is not necessary for FAPI-74 PET imaging.
- Tracer Administration: Administer the radiotracer intravenously. The typical administered activity for 18F-FAPI-74 is 259 ± 26 MBq, and for 68Ga-FAPI-74 is 263 MBq.[4][5][7] All patients should be monitored for any adverse events following administration.[11]

PET/CT Imaging Protocol

- Uptake Time: The optimal time for image acquisition is approximately 1 hour post-injection, as this provides the highest tumor-to-background contrast.[6][7][9]
- Imaging Series: For dosimetry studies, dynamic or static whole-body scans can be acquired at multiple time points, such as 10 minutes, 1 hour, and 3 hours post-injection.[4][5][6][7]
- Scanner: A standard clinical PET/CT scanner is used.
- CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
- PET Scan: The PET acquisition is typically performed from the head to the mid-thigh.
- Image Reconstruction: Images are reconstructed using standard algorithms (e.g., Ordered Subset Expectation Maximization - OSEM).





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General workflow for **FAPI-74** PET/CT imaging.

Dosimetry Calculation

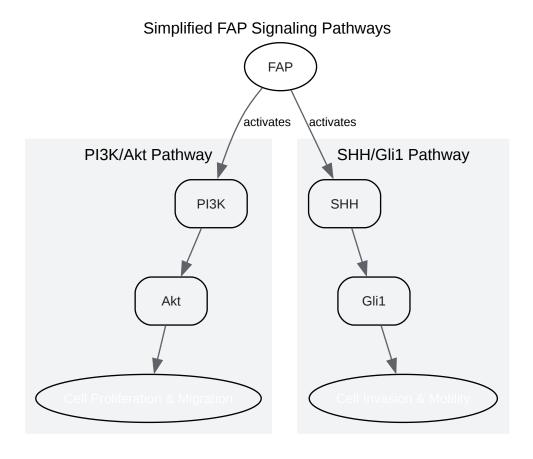


- Image Analysis: Regions of interest (ROIs) are drawn on the PET images for source organs (e.g., liver, kidneys, spleen, bladder) and tumors at each time point.
- Time-Activity Curves: Time-activity curves are generated for each source organ to determine the total number of disintegrations.
- Dosimetry Software: The absorbed doses are calculated using software such as
 OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) or IDAC-Dose
 (Internal Dose Assessment Code).[4][5][6][7][9] These programs use standardized human
 phantom models to estimate the radiation dose to various organs and the whole body.

FAP Signaling Pathway

FAP plays a role in several signaling pathways that promote tumor growth, proliferation, and invasion.[1][2] Understanding these pathways is important for the development of FAP-targeted therapies. FAP has been shown to influence the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 signaling pathways.[12][13][14]





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